molecular formula C18H18O5 B8812290 Flavokavain A

Flavokavain A

Cat. No.: B8812290
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavokavain A (FKA) is a bioactive chalconoid derived from the rootstock of Piper methysticum (kava), a plant traditionally used in Pacific cultures for its anxiolytic and analgesic properties. Structurally, FKA belongs to the chalcone family, characterized by an α,β-unsaturated ketone moiety, which contributes to its reactivity and biological activity . FKA is the most abundant flavokavain in kava, with quantification limits (LOQ) of ~0.062 μg/mL in analytical studies . It exhibits potent anticancer, anti-inflammatory, and antioxidant activities, primarily through mechanisms such as apoptosis induction, cell cycle arrest (G2/M phase), and inhibition of PI3K/Akt and MAPK signaling pathways . Notably, FKA demonstrates selective cytotoxicity against drug-resistant cancer cells by reversing P-glycoprotein (P-gp)-mediated drug efflux .

Preparation Methods

Synthesis of Flavokavain A via Claisen-Schmidt Condensation

The primary method for synthesizing this compound involves the Claisen-Schmidt condensation reaction, a classical approach for chalcone synthesis. This reaction couples an acetophenone derivative with a substituted benzaldehyde under alkaline conditions .

Reaction Protocol and Conditions

In the seminal study by , this compound was synthesized by condensing 2'-hydroxy-4',6'-dimethoxyacetophenone (1.5 mmol) with 4-methoxybenzaldehyde (1.25 mmol) in the presence of 40% potassium hydroxide (KOH) solution. The mixture was stirred at room temperature for 18 hours, after which the crude product was purified via flash column chromatography (ethyl acetate:hexane, 1:1) and recrystallized from methanol .

Table 1: Reaction Conditions and Yield

ParameterDetail
Acetophenone derivative2'-hydroxy-4',6'-dimethoxyacetophenone
Aldehyde4-methoxybenzaldehyde
Catalyst40% KOH
Reaction time18 hours
TemperatureRoom temperature
PurificationFlash chromatography, recrystallization (MeOH)
Yield72.6%
Melting point112–115°C

The reaction proceeds via base-catalyzed deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone) structure .

Spectral Characterization and Analytical Data

This compound’s structure was confirmed through spectroscopic techniques, including nuclear magnetic resonance (NMR), electron ionization mass spectrometry (EI-MS), infrared (IR), and ultraviolet (UV) spectroscopy .

Nuclear Magnetic Resonance (NMR) Analysis

The 1H^1H-NMR spectrum (500 MHz, CDCl3_3) revealed key signals:

  • δ 12.2 (s, 1H, hydroxyl proton at C-2'),

  • δ 8.10 (d, J=15.5J = 15.5 Hz, Hβ of the α,β-unsaturated system),

  • δ 7.79 (d, J=15.5J = 15.5 Hz, Hα),

  • Aromatic protons at δ 7.70 (H-2, H-6) and δ 7.48 (H-3, H-5),

  • Methoxy groups at δ 3.89 (C-6'), 3.86 (C-4'), and 3.80 (C-4) .

Table 2: Key Spectral Data for this compound

TechniqueData
1H^1H-NMRδ 12.2 (OH), 8.10 (Hβ), 7.79 (Hα), 3.80–3.89 (OMe)
EI-MSm/z 298.0 [M]+^+
IR1645 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (C=C aromatic)
UV (MeOH)λmax_{max} 368 nm

The molecular ion peak at m/z 298.0 in EI-MS corresponds to the molecular formula C18_{18}H18_{18}O5_5. IR bands at 1645 cm1^{-1} and 1600 cm1^{-1} confirm the carbonyl and aromatic C=C stretches, respectively .

Comparative Analysis with Related Chalcones

This compound’s synthesis mirrors methodologies used for analogous chalcones, such as Flavokavain B and C. For instance, synthesized Flavokavain B derivatives via Claisen-Schmidt condensation using halogenated benzaldehydes, achieving IC50_{50} values of 4.12–6.50 μg/mL against breast cancer cells. However, this compound’s unsubstituted 4-methoxyphenyl group distinguishes its electronic profile and reactivity .

Table 3: Comparison of Flavokavain Derivatives

CompoundSubstituent on Ring BCytotoxicity (IC50_{50}, μg/mL)Key Modification
This compound4-methoxyphenyl7.70 ± 0.30 (MCF-7) Methoxy at C-4
Flavokavain B2,5-dimethoxyphenyl5.90 ± 0.30 (MDA-MB-231) Methoxy at C-2 and C-5
Derivative 132-fluorophenyl4.12 ± 0.20 (MDA-MB-231) Fluorine at C-2

Halogenation or methoxy group positioning significantly influences bioactivity, as seen in Flavokavain B derivatives . this compound’s moderate cytotoxicity (IC50_{50} = 7.70 μg/mL) underscores the role of substituent electronic effects .

Optimization and Industrial Scalability

While reported a 72.6% yield under standard conditions, industrial-scale synthesis may require optimization. Potential strategies include:

  • Catalyst Screening : Substituting KOH with NaOH or phase-transfer catalysts to enhance enolate formation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) could improve reaction rates .

  • Microwave Assistance : Reducing reaction time from 18 hours to minutes, as demonstrated in chalcone syntheses .

Notably, achieved higher yields (up to 85%) for Flavokavain B analogs using modified conditions, suggesting scalability potential for this compound .

Chemical Reactions Analysis

Types of Reactions

Flavokavain A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: The compound can be reduced to form dihydrochalcones.

    Substitution: this compound can undergo nucleophilic substitution reactions at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

FKA exhibits promising anticancer effects across various cancer types.

Bladder Cancer : Research indicates that FKA induces apoptosis in invasive bladder cancer cells by disrupting mitochondrial membrane potential and promoting cytochrome c release into the cytosol. This process is linked to a decrease in anti-apoptotic proteins such as Bcl-x(L) and survivin, suggesting FKA's potential as a targeted therapy for bladder tumors .

Lung Cancer : In studies involving paclitaxel-resistant lung cancer cells (A549/T), FKA demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis without hepatic toxicity. It was found to downregulate P-glycoprotein expression, which is associated with chemoresistance, thereby enhancing the efficacy of existing chemotherapy regimens .

Cholangiocarcinoma : FKA has shown effectiveness in inhibiting cholangiocarcinoma cell growth by inducing apoptosis through the suppression of the Akt signaling pathway .

Anti-Inflammatory Effects

FKA's anti-inflammatory properties have been extensively studied, particularly regarding osteoarthritis and oxidative stress.

Osteoarthritis : In a mouse model of osteoarthritis, FKA was found to inhibit inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase. It also modulated catabolic and anabolic processes in chondrocytes, indicating its potential as a therapeutic agent for osteoarthritis management .

Endothelial Cell Protection : FKA protects human umbilical vein endothelial cells from ochratoxin A-induced oxidative stress. It activates the Nrf2 signaling pathway, leading to increased expression of antioxidant genes and reduced apoptosis in endothelial cells .

Mechanistic Insights

The mechanisms underlying FKA's effects involve multiple signaling pathways:

  • MAPK Pathway Inhibition : FKA inhibits the mitogen-activated protein kinase pathway, which is crucial for inflammation and cellular stress responses .
  • NEDDylation Inhibition : FKA has been shown to induce deNEDDylation and degradation of Skp2, a protein implicated in tumor progression, thereby exerting anti-proliferative effects on various cancer cell lines .
  • Oxidative Stress Regulation : By modulating reactive oxygen species levels and enhancing antioxidant defenses, FKA mitigates cellular damage from oxidative stress .

Summary of Findings

The following table summarizes key studies highlighting the applications of Flavokavain A:

Study Focus Cancer Type/Condition Key Findings Reference
Antiproliferative EffectsBladder CancerInduces apoptosis via mitochondrial disruption; decreases Bcl-x(L) and survivin levels
ChemoresistanceLung CancerInhibits proliferation; downregulates P-glycoprotein; no hepatic toxicity
Apoptosis InductionCholangiocarcinomaInduces apoptosis by suppressing Akt pathway
Anti-inflammatory ActivityOsteoarthritisReduces inflammatory markers; modulates chondrocyte metabolism
Endothelial ProtectionOxidative StressActivates Nrf2 pathway; protects against ochratoxin A-induced damage

Mechanism of Action

Comparison with Similar Compounds

Flavokavain A vs. Flavokavain B

Flavokavain B (FKB), another chalconoid from kava, shares structural similarities with FKA but differs in substituents, leading to distinct biological and toxicological profiles:

Parameter This compound Flavokavain B
Anticancer Mechanisms - Induces G2/M arrest via microtubule destabilization
- Targets PI3K/Akt and mitochondrial apoptosis
- Induces G2/M arrest independent of p53 status
- Inhibits UCK2 enzyme and activates p21/p38 pathways
Efficacy in Models - Reduces bladder tumor growth by 57% in xenograft models
- Inhibits HER2+ breast cancer
- Suppresses gastric cancer growth synergistically with doxorubicin
- Effective against Leishmania spp. (IC50: 11.2 μM)
Toxicity - Low hepatotoxicity risk - Potent hepatotoxin; induces glutathione-depleted liver cell death
Immunomodulation - Suppresses pro-inflammatory cytokines (TNF-α, IL-6) via JNK/p38 inhibition - Stimulates splenocyte proliferation and T-cell subsets more potently than FKA
Abundance Most abundant flavokavain (LOQ: 0.062 μg/mL) Lower abundance (LOQ: 0.303 μg/mL)

This compound vs. Kavalactones

Kavalactones, the primary psychoactive polyketides in kava, differ structurally from flavokavains and exhibit distinct bioactivities:

Parameter This compound Kavalactones (e.g., Yangonin, DHM)
Chemical Class Chalconoid (α,β-unsaturated ketone) Polyketides (dihydropyrones)
Anticancer Activity Direct apoptosis induction via caspase activation Indirect sensitization of cancer cells to chemotherapy (e.g., Yangonin enhances FKA efficacy via mTOR inhibition)
Neuroactive Effects Limited direct psychoactivity Anxiolytic and analgesic via GABA receptor modulation
Hepatotoxicity Risk Low Controversial; some kavalactones (e.g., methysticin) implicated in CYP450 inhibition
Synergistic Potential Enhances docetaxel efficacy in bladder cancer Synergizes with FKA and conventional drugs to overcome resistance

Key Research Findings

  • Selective Cytotoxicity : FKA inhibits PTX-resistant A549/T lung cancer cells by blocking PI3K/Akt and downregulating survivin .
  • Anti-Metastatic Effects : FKA reduces MDA-MB-231 breast cancer cell migration by 60% via mitochondrial membrane depolarization .
  • Structural Optimization : Synthetic derivatives of FKB (e.g., Mannich bases) show enhanced acetylcholinesterase inhibition (IC50: 4.15 μM) compared to rivastigmine .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing Flavokavain A’s structural and chemical properties?

this compound’s structure (C₁₈H₁₈O₅) can be validated via single-crystal X-ray diffraction to determine bond conformations and intramolecular hydrogen bonding, as demonstrated for its analog Flavokavain B . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantification, achieving a detection limit of 0.10 μg/mL and a quantification limit of 0.35 μg/mL . Solubility in DMSO (3.14 mg/mL) should be verified experimentally for in vitro studies .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s effects on cancer cells?

Use standardized assays like MTT to measure proliferation inhibition in dose-response experiments (e.g., 0–100 μM range). Include caspase-8/9 activation assays to confirm apoptosis induction, as shown in MDA-MB-231 breast cancer cells . Always normalize results to vehicle controls (e.g., 0.01% DMSO) and report variability metrics (mean ± SD) per ARRIVE guidelines .

Q. What are the critical parameters for ensuring this compound’s stability in experimental setups?

Store lyophilized powder at -20°C for long-term stability. For in vitro use, prepare fresh DMSO stock solutions (10 mM) and avoid repeated freeze-thaw cycles to prevent degradation . Validate compound integrity via LC-MS before and after experiments.

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxicity be resolved in preclinical studies?

Discrepancies may arise from variations in extraction methods or contaminant presence (e.g., mould hepatotoxins). Implement strict quality control using validated protocols for kava extract preparation . Compare pure synthetic this compound with plant-derived samples to isolate toxicity contributors. Use rat liver microsomes to assess CYP450 inhibition profiles and identify metabolic pathways .

Q. What experimental strategies are required to elucidate this compound’s mechanism of action in signaling pathways?

Perform Western blotting to quantify phosphorylation levels of key targets (e.g., PI3K, AKT, FAK) in cancer cells treated with this compound, as done for Flavokavain C . Combine RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) and validate findings with siRNA knockdowns. Use molecular docking to predict binding affinities for CYP450 isoforms or NF-κB .

Q. How should in vivo xenograft models be optimized to study this compound’s antitumor efficacy?

Measure tumor dimensions bidirectionally (long axis L1, short axis L2) and calculate volume as 0.5236×L1×(L2)20.5236 \times L1 \times (L2)^2 . Include endpoints like tumor weight, histopathology, and serum biomarkers (e.g., ALT/AST for hepatotoxicity). Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring sample sizes ≥6 for statistical power .

Q. What methodologies address this compound’s poor bioavailability in pharmacokinetic studies?

Employ nanoformulation (e.g., liposomal encapsulation) to enhance solubility. Use LC-MS/MS for plasma pharmacokinetic profiling, with a lower limit of quantification (LLOQ) ≤1 ng/mL. Monitor metabolites via tandem mass spectrometry, particularly for chalcone derivatives .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile disparities in cytotoxicity IC₅₀ values across studies, accounting for cell line heterogeneity (e.g., Huh-7 vs. Hep3B liver cancer cells) .
  • Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols (e.g., microsome incubation conditions ) in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and comply with GRAS determinations for kava-derived compounds in translational research .

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3

InChI Key

CGIBCVBDFUTMPT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution containing 196 mg of 2'-hydroxy-4',6'-dimethoxyacetophenone and 150 mg of anisaldehyde in 3 ml of ethanol was added 50% aqueous potassium hydroxide (3 ml). After being stirred at room temperature for 3 days, the mixture was poured into 30 ml of cold water. The mixture was then extracted with three 30 ml portions of ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over anhydrous sodium sulfate and then evaporated under reduced pressure to give a crystalline residue. Recrystallization of the residue from methanol gave 182 mg (50% yield) of 2'-hydroxy-4,4',6'-trimethoxychalcone as yellow needles: m.p. 110.7° C.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.